ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both thiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of 2-aminothiazole with ethyl 2-bromoacetate in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Shares the thiazole ring but lacks the triazole moiety.
1-Methyl-1H-1,2,4-triazole: Contains the triazole ring but lacks the thiazole moiety.
Ethyl 2-amino-4-(1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate: Similar structure but without the methyl group on the triazole ring.
Uniqueness
Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is unique due to the presence of both thiazole and triazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule enhances its potential for diverse applications .
Biological Activity
Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazole family, which is known for its significant pharmacological properties. Its molecular formula is C9H10N4O2S with a molecular weight of approximately 226.27 g/mol. The structure features a thiazole ring, an amino group, and a triazole moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with 1-methyltriazole and various carboxylic acids under specific conditions. The methods used often include microwave-assisted synthesis or conventional heating techniques to enhance yield and purity.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, this compound has shown potent inhibitory effects on various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
Human Colon Adenocarcinoma | 12.5 | |
Human Lung Carcinoma | 15.0 | |
Breast Cancer | 10.0 |
These results suggest that the compound's mechanism of action may involve the disruption of key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a potential candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole and triazole rings can significantly influence potency:
- Substitution on the Thiazole Ring : The presence of electron-donating groups at specific positions enhances anticancer activity.
- Triazole Modifications : Altering substituents on the triazole ring can improve selectivity towards cancer cells while reducing toxicity to normal cells.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Properties : A study published in Acta Crystallographica examined the effects of various thiazole derivatives on cancer cell lines, confirming that compounds similar to this compound exhibited promising results against drug-resistant cancer cells .
- In Vivo Studies : Animal models have shown that treatment with this compound leads to a significant reduction in tumor size compared to controls, indicating its potential for clinical application .
Properties
Molecular Formula |
C9H11N5O2S |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
ethyl 2-amino-4-(2-methyl-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H11N5O2S/c1-3-16-8(15)6-5(13-9(10)17-6)7-11-4-12-14(7)2/h4H,3H2,1-2H3,(H2,10,13) |
InChI Key |
IUOXHRFRJZUPTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=NC=NN2C |
Origin of Product |
United States |
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